molecular formula C9H9NO4 B13015989 2-Amino-2-(3-carboxyphenyl)acetic acid CAS No. 2196-57-8

2-Amino-2-(3-carboxyphenyl)acetic acid

Cat. No.: B13015989
CAS No.: 2196-57-8
M. Wt: 195.17 g/mol
InChI Key: REEQCKHBOMHDKN-UHFFFAOYSA-N
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Description

2-Amino-2-(3-carboxyphenyl)acetic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of phenylacetic acid, characterized by the presence of an amino group and a carboxyl group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-carboxyphenyl)acetic acid typically involves the reaction of 3-nitrobenzyl bromide with glycine in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(3-carboxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-2-(3-carboxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-2-(3-carboxyphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxyl group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

  • 2-Amino-2-(3-chlorophenyl)acetic acid
  • 2-Amino-2-(3-nitrophenyl)acetic acid
  • 2-Amino-2-(3-hydroxyphenyl)acetic acid

Comparison: 2-Amino-2-(3-carboxyphenyl)acetic acid is unique due to the presence of both an amino and a carboxyl group on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of hydrophilicity and reactivity, making it suitable for diverse applications in research and industry.

Properties

CAS No.

2196-57-8

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

3-[amino(carboxy)methyl]benzoic acid

InChI

InChI=1S/C9H9NO4/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)

InChI Key

REEQCKHBOMHDKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(C(=O)O)N

Origin of Product

United States

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